![molecular formula C22H16Cl6N4O2 B12463084 3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12463084.png)
3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with two quinazolinone moieties linked by a butane-1,4-diyl bridge, each bearing a trichloromethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] typically involves the reaction of isatoic anhydride with ammonium acetate and aromatic aldehydes under microwave irradiation. This method is efficient and yields high purity products in a short reaction time . The reaction is promoted by catalysts such as 3,3’-butane-1,4-diylbis[1,2-dimethyl-1H-imidazol-3-ium] dibromide, which can be recovered and reused without significant loss of reactivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis in industrial settings can significantly reduce reaction times and improve overall yield.
化学反応の分析
Types of Reactions
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of different functional groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] involves its interaction with specific molecular targets, such as enzymes and receptors. The trichloromethyl groups and quinazolinone moieties play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
3,3’-butane-1,4-diylbis[1,2-dimethyl-1H-imidazol-3-ium] dibromide: Used as a catalyst in the synthesis of quinazolinones.
3,3’-butane-1,4-diylbis[oxy]bispropanamine: Known for its applications in polymer chemistry.
Uniqueness
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is unique due to its dual quinazolinone structure and the presence of trichloromethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C22H16Cl6N4O2 |
|---|---|
分子量 |
581.1 g/mol |
IUPAC名 |
3-[4-[4-oxo-2-(trichloromethyl)quinazolin-3-yl]butyl]-2-(trichloromethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16Cl6N4O2/c23-21(24,25)19-29-15-9-3-1-7-13(15)17(33)31(19)11-5-6-12-32-18(34)14-8-2-4-10-16(14)30-20(32)22(26,27)28/h1-4,7-10H,5-6,11-12H2 |
InChIキー |
SMQQZIHFLGQSDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(Cl)(Cl)Cl)CCCCN3C(=O)C4=CC=CC=C4N=C3C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



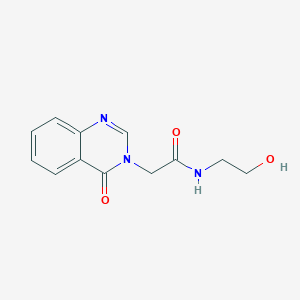
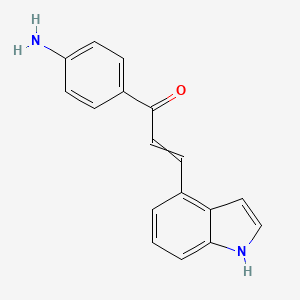
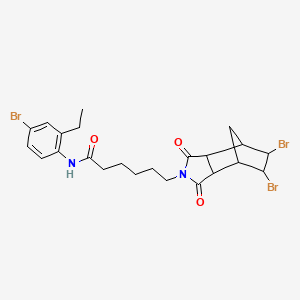
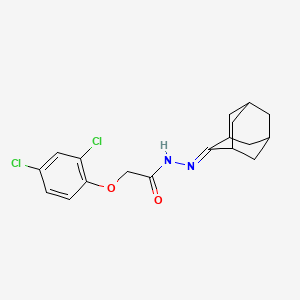
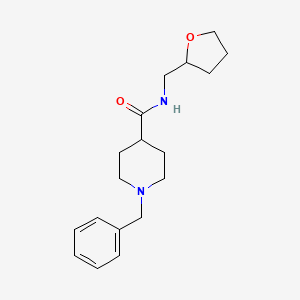
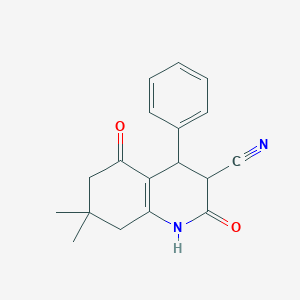
![N-(4-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B12463065.png)
![4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463070.png)
![3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12463091.png)
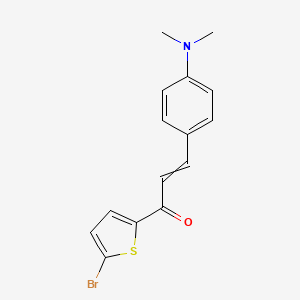
![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)
